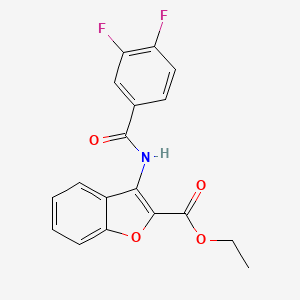

Ethyl 3-(3,4-difluorobenzamido)benzofuran-2-carboxylate

Description

Ethyl 3-(3,4-difluorobenzamido)benzofuran-2-carboxylate is a benzofuran derivative featuring an ethyl carboxylate group at position 2 and a 3,4-difluorobenzamido substituent at position 2. The benzofuran scaffold is widely explored in medicinal chemistry due to its structural versatility and bioactivity. The 3,4-difluorobenzamido group introduces electron-withdrawing fluorine atoms, which may enhance metabolic stability and influence target binding compared to non-fluorinated analogs .

Properties

IUPAC Name |

ethyl 3-[(3,4-difluorobenzoyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2NO4/c1-2-24-18(23)16-15(11-5-3-4-6-14(11)25-16)21-17(22)10-7-8-12(19)13(20)9-10/h3-9H,2H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZLZBWCRATQMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 3-(3,4-difluorobenzamido)benzofuran-2-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling is one approach . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 3-(3,4-difluorobenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Scientific Research Applications

Ethyl 3-(3,4-difluorobenzamido)benzofuran-2-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its biological activities are studied for potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-difluorobenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Pharmacological Variations

The substituent at position 3 of the benzofuran ring critically determines biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Key Findings and Mechanistic Insights

- Fluorine Substitution: The 3,4-difluorobenzamido group in the target compound likely increases lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like 3b (trimethoxyphenylamino) .

- Amide vs. Hydrazide Linkages : While the target compound’s amide group may improve stability over hydrazide derivatives (e.g., ), hydrazides exhibit stronger urease inhibition due to their ability to coordinate metal ions in enzyme active sites .

- Bulkier Substituents : Compounds with piperazinylmethyl or imidazole groups (e.g., 21 and 22 in ) show broader activity spectra (e.g., antitumor and anti-HIV) but may suffer from reduced bioavailability due to higher molecular weight.

Physicochemical and Pharmacokinetic Considerations

- Solubility : Methoxy-substituted analogs (e.g., 21 and 22 in ) exhibit improved aqueous solubility compared to the target compound’s fluorinated amide, which may be more lipophilic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.